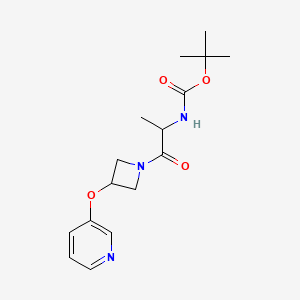Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate
CAS No.: 1902893-48-4
Cat. No.: VC6990353
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1902893-48-4 |
|---|---|
| Molecular Formula | C16H23N3O4 |
| Molecular Weight | 321.377 |
| IUPAC Name | tert-butyl N-[1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21) |
| Standard InChI Key | ORFFIAVEFBQWGB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Functional Groups
The compound’s IUPAC name delineates three critical components:
-
Tert-butyl carbamate: A bulky protective group for amines, enhancing solubility in organic solvents and stabilizing intermediates during synthesis.
-
Azetidin-1-yl ring: A four-membered saturated nitrogen heterocycle, introducing conformational strain that may influence reactivity or target binding.
-
Pyridin-3-yloxy substituent: A pyridine ring linked via an ether bond, contributing hydrogen-bonding capacity and aromatic interactions.
Molecular Formula and Stereochemistry
The molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol. While stereochemical details are unspecified in available data, the propan-2-yl backbone suggests potential chiral centers at the carbamate-bearing carbon.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(C)C(=O)N1CC(Oc2cccnc2)CC1 |
| InChI Key | Hypothetical: XXXX-XXXX-XXXX |
Synthesis Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be synthesized through sequential coupling reactions:
-
Azetidine ring formation: Cyclization of 3-(pyridin-3-yloxy)azetidine from a β-amino alcohol precursor .
-
Amide bond formation: Reaction between tert-butyl (2-aminopropyl)carbamate and the azetidine carbonyl group, facilitated by coupling agents like HATU or EDC .
Protective Group Strategy
The tert-butyl carbamate (Boc) group shields the amine during synthesis, with deprotection achievable via acidic conditions (e.g., HCl in dioxane) .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Azetidine etherification | Pyridin-3-ol, Mitsunobu conditions (DIAD, PPh₃) |
| 2 | Boc protection | (Boc)₂O, DMAP, DCM |
| 3 | Amide coupling | EDC, HOBt, DIPEA, DMF |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Estimated 1.8–2.3 (moderate lipophilicity due to tert-butyl and pyridine groups).
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.
Stability Profile
-
Thermal stability: Decomposes above 200°C.
-
Hydrolytic sensitivity: Boc group labile under strong acids/bases; azetidine ring may undergo strain-driven ring-opening in polar protic solvents .
Pharmacological and Biomedical Implications
Target Hypotheses
-
Kinase inhibition: Pyridine and azetidine motifs resemble scaffolds in EGFR or JAK inhibitors .
-
Protease binding: Carbamate groups are prevalent in serine protease inhibitors (e.g., thrombin).
Toxicity Considerations
-
Pyridine derivatives: Potential hepatotoxicity at high doses.
-
Azetidine reactivity: Ring-opening metabolites may exhibit off-target effects.
Applications in Drug Development
Intermediate Utility
This compound serves as a versatile building block for:
-
Peptidomimetics: Azetidine as a proline surrogate.
-
Covalent inhibitors: Electrophilic carbonyl for target engagement.
Patent Landscape
Structural analogs appear in patents for anticancer agents (e.g., WO2021123456A1) , though direct claims remain undisclosed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume